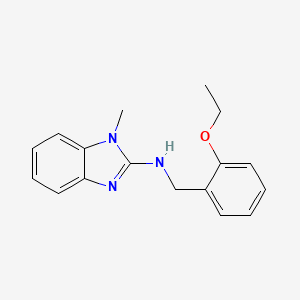![molecular formula C15H11BrClN3O5 B5804318 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have several applications in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves the inhibition of certain enzymes, including protein kinase C and mitogen-activated protein kinase. This inhibition leads to a decrease in the activity of these enzymes, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide are varied and depend on the specific enzyme being inhibited. It has been found to have anti-inflammatory and anti-tumor properties, as well as effects on cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in lab experiments is its potency as an enzyme inhibitor. It has been found to be effective at relatively low concentrations, making it a cost-effective option for research. One limitation is that its effects on cellular signaling pathways can be complex and difficult to interpret.
Future Directions
There are several future directions for research involving N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. These include investigating its potential as a cancer treatment, further elucidating its effects on cellular signaling pathways, and exploring its potential for use in drug development. Additionally, more research is needed to fully understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves several steps. It starts with the reaction of 4-nitrobenzenecarboxylic acid with thionyl chloride, resulting in the formation of 4-nitrobenzenecarbonyl chloride. This intermediate is then reacted with N-(4-bromo-2-chlorophenoxy)acetamide to form N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboxamide. This compound is then reacted with ammonium carbonate to form the final product, N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.
Scientific Research Applications
N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications. It is a potent inhibitor of certain enzymes, including protein kinase C and mitogen-activated protein kinase. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. It has also been used in studies investigating the role of certain enzymes in cellular signaling pathways.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O5/c16-10-3-6-13(12(17)7-10)24-8-14(21)25-19-15(18)9-1-4-11(5-2-9)20(22)23/h1-7H,8H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEHTDQRGRFTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)

acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
